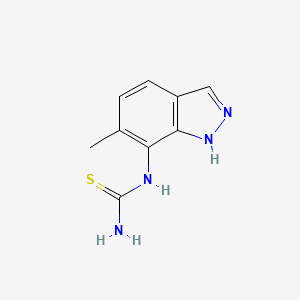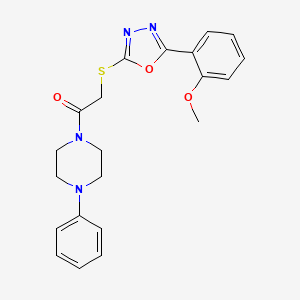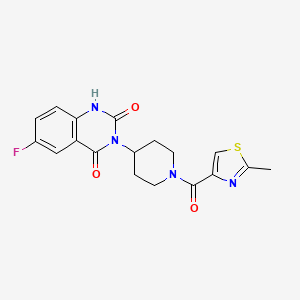![molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2](/img/structure/B2882282.png)
(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is an intricate organic compound. Known for its significant bioactivity, it falls within the realm of heterocyclic compounds, which often exhibit potent pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor activities
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antitumor compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to cell death
Biochemical Pathways
Given its potential antitumor activity, it may be involved in pathways related to cell proliferation and apoptosis
Result of Action
If it indeed exhibits antitumor activity, it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone typically involves multi-step processes:
Formation of the Pyrimidine Core:
The initial step often involves the construction of the pyrimidine core through a Biginelli reaction or other cyclization methods.
Conditions: Moderate temperatures (60-80°C) and acidic catalysts like HCl or sulfuric acid.
Morpholine Incorporation:
Introduction of the morpholino group is typically done via nucleophilic substitution.
Conditions: Organic solvents like DMF and temperatures around 100°C.
Final Coupling:
The final step involves coupling the dichlorophenyl group with the pyrimidine core using cross-coupling reactions such as Suzuki or Buchwald-Hartwig.
Conditions: Palladium catalysts, base (e.g., K2CO3), and solvents like THF or toluene.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but on a larger scale with optimization for yield, purity, and cost-efficiency. Methods may involve continuous flow reactors for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound may undergo oxidation at the morpholino ring, leading to N-oxide derivatives.
Reagents: Oxidizing agents like m-CPBA.
Reduction:
Reduction typically targets the carbonyl group within the compound.
Reagents: Reducing agents like LiAlH4 or NaBH4.
Substitution:
The dichlorophenyl group can participate in electrophilic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acidic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.
Substitution: Halogens, nitro compounds, often in the presence of Lewis acids.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has numerous applications:
Chemistry:
Acts as a ligand in coordination chemistry.
Intermediate for synthesizing more complex molecules.
Biology:
Functions as a biological probe to study cell signaling pathways.
Medicine:
Potential therapeutic agent in treating diseases like cancer and inflammation due to its bioactivity.
Industry:
Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Unique Aspects
(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone’s unique structure allows it to interact with multiple biological targets, making it versatile.
Similar Compounds
(2-Chlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: Less potent due to one less chlorine atom.
(2,4-Dichlorophenyl)(2-piperidino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: Similar structure but different pharmacological profile due to the piperidine ring instead of morpholine.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVXQWMWHXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![4-[butyl(methyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2882202.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)
![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)


![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)
